molecular formula C12H16O2 B7792471 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-one CAS No. 30574-34-6

1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-one

Cat. No.: B7792471
CAS No.: 30574-34-6
M. Wt: 192.25 g/mol
InChI Key: QYXJGKYQKAGAGM-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-one is an organic compound with a complex structure It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-one typically involves the reaction of 2-methoxy-5-methylphenyl derivatives with appropriate reagents under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where 2-methoxy-5-methylbenzoyl chloride reacts with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups on the phenyl ring but lacks the methylpropanone moiety.

    2-Methoxy-5-methylbenzaldehyde: Contains an aldehyde group instead of the ketone group.

Uniqueness: 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to similar compounds. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)12(13)10-7-9(3)5-6-11(10)14-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXJGKYQKAGAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234459
Record name 1-(2-Methoxy-5-methylphenyl)-2-methyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30574-34-6
Record name 1-(2-Methoxy-5-methylphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30574-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxy-5-methylphenyl)-2-methyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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